Scyliorhinin I is a biologically active decapeptide belonging to the tachykinin family. It is primarily derived from the nervous system of certain fish species, particularly the dogfish shark (Scyliorhinus canicula). This compound exhibits significant neuropeptide activity, influencing various physiological processes, including pain perception and neurogenic inflammatory responses.
Scyliorhinin I was first isolated from the brain of the dogfish shark. Its discovery highlighted the diverse roles of tachykinins in vertebrate physiology, particularly in the modulation of neurogenic inflammation and pain pathways.
Scyliorhinin I is classified as a tachykinin peptide, which is characterized by a common C-terminal sequence that interacts with neurokinin receptors. It specifically acts on the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, which are part of the G protein-coupled receptor family.
The synthesis of Scyliorhinin I has primarily been achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield.
In one notable synthesis approach, Scyliorhinin I was constructed using a combination of automated synthesizers and manual coupling techniques. The process typically involves:
The molecular structure of Scyliorhinin I is characterized by its decapeptide chain consisting of ten amino acids. The sequence is typically represented as:
This structure includes several key features:
The molecular weight of Scyliorhinin I is approximately 1,157 Da. Its three-dimensional conformation can vary depending on environmental factors such as solvent polarity and temperature.
Scyliorhinin I participates in various biochemical reactions, particularly those involving receptor binding and signal transduction pathways. Key reactions include:
Studies using circular dichroism spectroscopy have shown that Scyliorhinin I adopts different conformations in various environments, influencing its reactivity and binding affinity to receptors.
Scyliorhinin I exerts its biological effects primarily through its interaction with neurokinin receptors. Upon binding:
Research indicates that Scyliorhinin I has a higher affinity for NK1 receptors compared to NK2 receptors, suggesting a predominant role in pain modulation and inflammatory responses.
Studies have shown that modifications at specific positions within the peptide sequence can enhance stability and receptor selectivity, leading to potential therapeutic applications.
Scyliorhinin I has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3